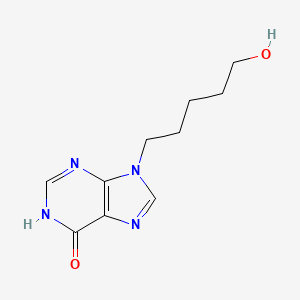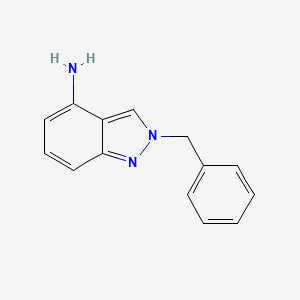
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyl group at the 4-position and an ethyl ester group at the 3-position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their notable biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through a multi-step process involving various reagents and conditions. One common method involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Another important structural motif with diverse biological activities.
4-Hydroxy-1,2,3-triazoles: Compounds with similar hydroxyl and ester functionalities but different core structures.
3-Hydroxy-4-pyranones: Analogous compounds with hydroxyl groups and ester functionalities, used in various therapeutic applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-6,9,11,13-14H,2,7H2,1H3 |
InChI Key |
LFXQLXMPVMMMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)

![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)







![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)



